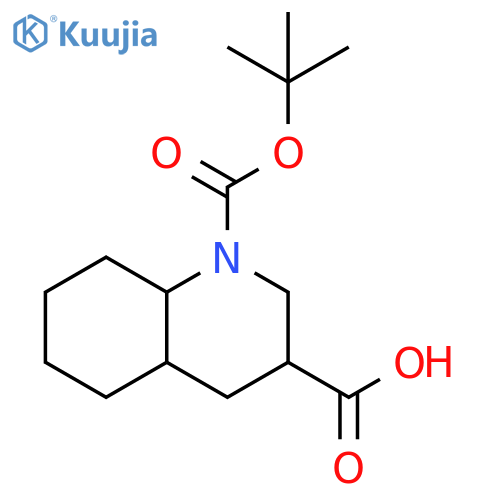

Cas no 1785522-32-8 (1-(tert-butoxy)carbonyl-decahydroquinoline-3-carboxylic acid, Mixture of diastereomers)

1785522-32-8 structure

商品名:1-(tert-butoxy)carbonyl-decahydroquinoline-3-carboxylic acid, Mixture of diastereomers

1-(tert-butoxy)carbonyl-decahydroquinoline-3-carboxylic acid, Mixture of diastereomers 化学的及び物理的性質

名前と識別子

-

- 1-(tert-butoxy)carbonyl-decahydroquinoline-3-carboxylic acid, Mixture of diastereomers

- 1-[(tert-butoxy)carbonyl]-decahydroquinoline-3-ca rboxylic acid

- 1,3(2H)-Quinolinedicarboxylic acid, octahydro-, 1-(1,1-dimethylethyl) ester

-

- インチ: 1S/C15H25NO4/c1-15(2,3)20-14(19)16-9-11(13(17)18)8-10-6-4-5-7-12(10)16/h10-12H,4-9H2,1-3H3,(H,17,18)

- InChIKey: COGAVGGBUOCSBQ-UHFFFAOYSA-N

- ほほえんだ: N1(C(OC(C)(C)C)=O)C2C(CCCC2)CC(C(O)=O)C1

じっけんとくせい

- 密度みつど: 1.138±0.06 g/cm3(Predicted)

- ふってん: 415.5±28.0 °C(Predicted)

- 酸性度係数(pKa): 4.50±0.20(Predicted)

1-(tert-butoxy)carbonyl-decahydroquinoline-3-carboxylic acid, Mixture of diastereomers 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1071452-2.5g |

1-[(tert-butoxy)carbonyl]-decahydroquinoline-3-carboxylic acid, Mixture of diastereomers |

1785522-32-8 | 95% | 2.5g |

$2014.0 | 2023-10-28 | |

| Enamine | EN300-1071452-5.0g |

1-[(tert-butoxy)carbonyl]-decahydroquinoline-3-carboxylic acid, Mixture of diastereomers |

1785522-32-8 | 95% | 5g |

$2981.0 | 2023-06-10 | |

| Aaron | AR028P2N-5g |

1-[(tert-butoxy)carbonyl]-decahydroquinoline-3-carboxylicacid,Mixtureofdiastereomers |

1785522-32-8 | 95% | 5g |

$4124.00 | 2023-12-15 | |

| Aaron | AR028P2N-10g |

1-[(tert-butoxy)carbonyl]-decahydroquinoline-3-carboxylicacid,Mixtureofdiastereomers |

1785522-32-8 | 95% | 10g |

$6104.00 | 2023-12-15 | |

| Enamine | EN300-1071452-5g |

1-[(tert-butoxy)carbonyl]-decahydroquinoline-3-carboxylic acid, Mixture of diastereomers |

1785522-32-8 | 95% | 5g |

$2981.0 | 2023-10-28 | |

| Enamine | EN300-1071452-1g |

1-[(tert-butoxy)carbonyl]-decahydroquinoline-3-carboxylic acid, Mixture of diastereomers |

1785522-32-8 | 95% | 1g |

$1029.0 | 2023-10-28 | |

| Aaron | AR028P2N-1g |

1-[(tert-butoxy)carbonyl]-decahydroquinoline-3-carboxylicacid,Mixtureofdiastereomers |

1785522-32-8 | 95% | 1g |

$1440.00 | 2025-02-16 | |

| Enamine | EN300-1071452-0.05g |

1-[(tert-butoxy)carbonyl]-decahydroquinoline-3-carboxylic acid, Mixture of diastereomers |

1785522-32-8 | 95% | 0.05g |

$238.0 | 2023-10-28 | |

| Enamine | EN300-1071452-0.1g |

1-[(tert-butoxy)carbonyl]-decahydroquinoline-3-carboxylic acid, Mixture of diastereomers |

1785522-32-8 | 95% | 0.1g |

$355.0 | 2023-10-28 | |

| 1PlusChem | 1P028OUB-50mg |

1-[(tert-butoxy)carbonyl]-decahydroquinoline-3-carboxylicacid,Mixtureofdiastereomers |

1785522-32-8 | 95% | 50mg |

$346.00 | 2024-06-18 |

1-(tert-butoxy)carbonyl-decahydroquinoline-3-carboxylic acid, Mixture of diastereomers 関連文献

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

1785522-32-8 (1-(tert-butoxy)carbonyl-decahydroquinoline-3-carboxylic acid, Mixture of diastereomers) 関連製品

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量